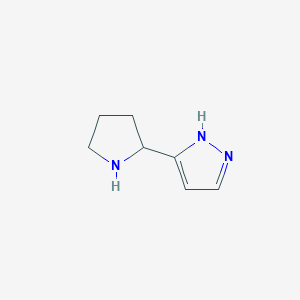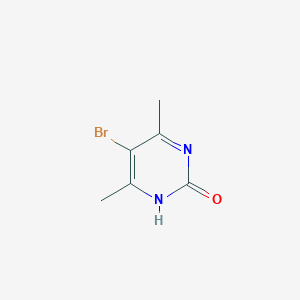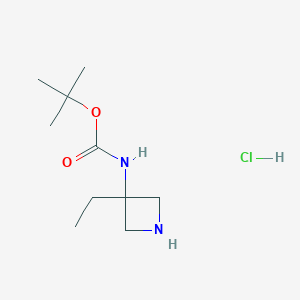
4-(Bromomethyl)-1-methylpiperidine hydrobromide
Vue d'ensemble
Description
“4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s a salt of halogenopiperidine . The synthesis of tritium labelled N-aminopiperidine using 4-bromopiperidine as a precursor has been reported .
Synthesis Analysis
This compound may react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular formula of “4-(Bromomethyl)pyridine hydrobromide” is C6H6BrN·HBr . Its molecular weight is 252.94 g/mol .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, “4-(Bromomethyl)pyridine hydrobromide” can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Physical And Chemical Properties Analysis
“4-(Bromomethyl)pyridine hydrobromide” is a solid at 20 degrees Celsius . It’s hygroscopic, meaning it absorbs moisture from the air . It has a melting point range of 185.0 to 191.0 degrees Celsius . It’s soluble in water .
Applications De Recherche Scientifique
4-(Bromomethyl)-1-methylpiperidine hydrobromide has been used in scientific research in order to study its effects on biochemical and physiological processes. This compound has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as an inhibitor of the enzyme γ-aminobutyric acid transaminase (GABA-T), which is involved in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA).
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is still not fully understood. However, it is believed that the compound acts as an inhibitor of AChE and GABA-T by binding to their active sites and preventing the enzymes from catalyzing their respective reactions. In addition, this compound has been shown to interact with other proteins, such as the serotonin transporter, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies in mice have shown that this compound can reduce the activity of AChE and GABA-T, leading to an increase in the levels of acetylcholine and GABA in the brain. In addition, this compound has been shown to have antidepressant-like effects in mice and to reduce anxiety in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be stored for extended periods of time. Second, it has a low toxicity and is not known to cause any adverse effects in humans or animals. Finally, it can be used to study the effects of AChE and GABA-T inhibition in a variety of organisms.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not known how the compound interacts with other proteins or how its effects may be affected by other chemicals or drugs. Second, it is difficult to accurately measure the levels of this compound in the body, as it is rapidly metabolized and excreted.
Orientations Futures
There are several potential future directions for the use of 4-(Bromomethyl)-1-methylpiperidine hydrobromide in scientific research. First, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other proteins. Second, more studies are needed to investigate the effects of this compound on biochemical and physiological processes in different organisms. Finally, additional research is needed to explore the potential use of this compound in the treatment of neurological disorders, such as depression and anxiety.
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-methylpiperidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSSZKXKQCTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679565 | |
| Record name | 4-(Bromomethyl)-1-methylpiperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100613-97-6, 98338-26-2 | |
| Record name | 4-(Bromomethyl)-1-methylpiperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1-methylpiperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)




